3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound features a unique structure combining a benzofuran moiety with a pyrimidine ring, which is further substituted with a thioxo group and a methoxyphenyl group. Such structural complexity often translates to diverse biological activities, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate benzofuran derivatives with pyrimidine precursors under controlled conditions. The introduction of the thioxo group is often achieved through sulfurization reactions using reagents like Lawesson’s reagent or phosphorus pentasulfide. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis apply. Industrial synthesis would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, solvents, and temperature control. Techniques such as microwave-assisted synthesis could be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzofuro[3,2-d]pyrimidine derivatives.
Scientific Research Applications
3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one has been explored for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Industry: Used in the synthesis of bioactive molecules and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like nitric oxide and tumor necrosis factor-α . Additionally, it may exert neuroprotective effects by inhibiting endoplasmic reticulum stress and apoptosis markers such as cleaved caspase-3.
Comparison with Similar Compounds
Similar Compounds
Triazole-pyrimidine hybrids: These compounds share the pyrimidine core and have shown similar neuroprotective and anti-inflammatory properties.
Thieno[3,2-d]pyrimidines: These compounds also feature a fused pyrimidine ring system and have been studied for their anticancer activities.
Uniqueness
3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one is unique due to its specific combination of a benzofuran moiety with a thioxo group and a methoxyphenyl substitution. This unique structure contributes to its distinct pharmacological profile, differentiating it from other similar compounds.
Properties
Molecular Formula |
C17H12N2O3S |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H12N2O3S/c1-21-11-8-6-10(7-9-11)19-16(20)15-14(18-17(19)23)12-4-2-3-5-13(12)22-15/h2-9H,1H3,(H,18,23) |
InChI Key |
NGRFJSDLZJUVAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.